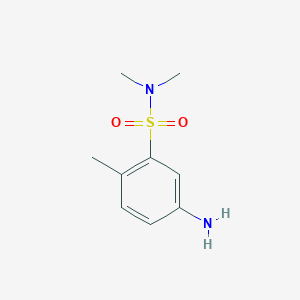

5-Amino-2,N,N-trimethyl-benzenesulfonamide

Description

Contextualization within Benzenesulfonamide (B165840) Chemistry Research

The compound 5-Amino-2,N,N-trimethyl-benzenesulfonamide is a member of the benzenesulfonamide class of organic compounds. The benzenesulfonamide framework is a cornerstone in medicinal chemistry and drug discovery, historically significant for leading to the first synthetic antibacterial drugs. solubilityofthings.com This structural motif is present in a wide array of therapeutic agents, and its biological activity is closely linked to its molecular structure, which includes sulfonamide and amine substituents on aromatic or heteroaromatic frameworks. mdpi.com The sulfonamide group itself is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rsc.org

Benzenesulfonamides are extensively researched for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. rsc.orgnih.gov The primary Ph-SO2NH2 group is recognized as one of the most potent inhibitors of these enzymes. mdpi.com The specific substitution pattern on the benzene (B151609) ring and the sulfonamide nitrogen dictates the compound's chemical properties and biological specificity. In the case of this compound, the presence of an amino group at the 5-position, a methyl group at the 2-position, and two methyl groups on the sulfonamide nitrogen creates a unique molecule with specific steric and electronic properties that differentiate it from other sulfonamide derivatives. These substitutions influence how the molecule interacts with biological targets and its potential as a scaffold for new, more complex structures. nih.gov

Significance as a Research Substrate and Synthetic Precursor

This compound serves as a valuable research substrate and a versatile synthetic precursor in the development of novel chemical entities. Its utility lies in the reactivity of its functional groups, particularly the primary aromatic amine. This amino group provides a convenient handle for chemical modification, allowing chemists to synthesize a diverse library of derivatives. nih.gov

As a synthetic precursor, the compound can undergo a range of chemical transformations. The amino group can be acylated, alkylated, or used in coupling reactions to introduce new functionalities. nih.gov These modifications are central to the "tail approach" in drug design, where different chemical moieties are added to a core scaffold to modulate binding affinity and selectivity for a specific biological target, such as a particular carbonic anhydrase isoform. nih.gov For example, benzenesulfonamides are used as starting materials for creating more complex molecules with potential applications as anticancer, antimicrobial, or anti-influenza agents. rsc.orgnih.gov

The compound is also significant as a research substrate for structure-activity relationship (SAR) studies. nih.gov By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can gain insight into the molecular interactions that govern a compound's efficacy and selectivity. nih.govnih.gov This iterative process of synthesis and testing is fundamental to modern drug discovery and the development of targeted therapeutics. nih.gov

Interactive Data Table for this compound

| Property | Value | Reference |

| IUPAC Name | 5-amino-N,N,2-trimethylbenzenesulfonamide | sigmaaldrich.com |

| Molecular Formula | C9H14N2O2S | scbt.com |

| Molecular Weight | 214.29 g/mol | scbt.com |

| CAS Number | 6331-67-5 | sigmaaldrich.comparchem.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBPDMLVDOVULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979418 | |

| Record name | 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6331-67-5 | |

| Record name | 6331-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Chemical Transformations and Derivatization Strategies

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group is a versatile handle for a wide array of chemical reactions, including carbon-nitrogen bond formation and conversion to other functional groups.

N-Arylation Reactions of Aminobenzenesulfonamides

The introduction of an aryl group to the nitrogen atom of the primary amine can be accomplished through several methods. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard procedures for N-arylation. More recently, transition-metal-free approaches have been developed. For instance, an efficient N-arylation of amines and sulfonamides can be achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.gov This method proceeds under mild conditions and tolerates a variety of functional groups. nih.gov The reaction of 5-Amino-2,N,N-trimethyl-benzenesulfonamide with an appropriate o-silylaryl triflate would yield the corresponding N-aryl derivative.

Additionally, base-mediated intramolecular C- and N-arylation has been demonstrated with N,N-disubstituted 2-nitrobenzenesulfonamides, highlighting the potential for arylation reactions within this class of compounds. nih.gov

| Method | Arylation Agent | Catalyst/Reagent | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Transition-Metal-Free Arylation | o-Silylaryl triflates | Cesium Fluoride (CsF) or TBAF | MeCN or THF | Room Temperature | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium Catalyst & Ligand, Base (e.g., NaOtBu) | Toluene or Dioxane | Elevated Temperature | Generic Method |

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, which contain an azomethine (-C=N-) group. rroij.comajgreenchem.com This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine. ajgreenchem.com The formation of Schiff bases is often catalyzed by either an acid or a base, or simply by heat. rroij.com

The synthesis of a Schiff base from a related compound, 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, with 2-hydroxy benzaldehyde (B42025) demonstrates the feasibility of this transformation for aminobenzenesulfonamide derivatives. researchgate.net A similar reaction with this compound would produce a variety of imine derivatives, depending on the carbonyl compound used.

| Carbonyl Compound | Type | Resulting Schiff Base Structure Feature | Reference |

|---|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | N-benzylidene | researchgate.net |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Aromatic Aldehyde | N-(2-hydroxybenzylidene) | rroij.comresearchgate.net |

| Acetone | Aliphatic Ketone | N-propan-2-ylidene | rroij.com |

| Thiophene-2-carbaldehyde | Heterocyclic Aldehyde | N-(thiophen-2-ylmethylene) | researchgate.net |

Diazotization and Subsequent Transformations of Aromatic Amines

A cornerstone reaction of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄, at low temperatures (0–5 °C). researchgate.netgoogle.com For amines that are difficult to diazotize in aqueous media, the reaction can be performed with nitrosyl compounds, such as nitrosylsulphuric acid, in aprotic dipolar solvents. google.com

The resulting diazonium salt of this compound is a highly versatile intermediate that can undergo a variety of subsequent transformations, where the diazonium group is replaced by other functional groups. researchgate.net

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄) and subsequent heating.

Replacement with Iodine: Reaction with potassium iodide (KI).

Replacement with Hydroxyl Group: Heating the diazonium salt solution in water.

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. researchgate.net

| Reaction Name | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN | Generic Method |

| Schiemann Reaction | 1. HBF₄; 2. Heat | -F | Generic Method |

| Gattermann Reaction | Cu powder + HBr/HCl | -Br / -Cl | Generic Method |

| Iodination | KI | -I | Generic Method |

| Hydroxylation | H₂O, Heat | -OH | Generic Method |

| Azo Coupling | Activated Aromatic Ring (e.g., Phenol) | -N=N-Ar(OH) | researchgate.net |

Chemical Modifications at the Sulfonamide Moiety

The sulfonamide group (-SO₂NR₂) is generally stable, but its constituent bonds can be modified or cleaved under specific chemical conditions.

N-Functionalization and Alkylation Strategies

In the specific case of this compound, the sulfonamide nitrogen is tertiary, meaning it is bonded to two methyl groups. Consequently, it lacks the acidic proton present in primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides. This structural feature precludes further N-alkylation or N-acylation reactions at the sulfonamide nitrogen, as there is no hydrogen atom to substitute. While N-functionalization is a common strategy for modifying primary and secondary sulfonamides, it is not applicable to this tertiary sulfonamide. mdpi.com

Exploration of Potential Cleavage and Rearrangement Pathways

Despite its general stability, the sulfonamide linkage can be cleaved under various conditions. The cleavage can occur at the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond.

Reductive Cleavage: The S-N bond of sulfonamides can be cleaved using reducing agents. Electrochemical methods, specifically cathodic cleavage, have been shown to be effective over a range of potentials for substituted benzenesulfonamides. rsc.org

Oxidative Cleavage: Electrically driven oxidative conditions can achieve N-C bond cleavage in tertiary sulfonamides, providing a method to remove N-alkyl or N-aryl groups. acs.org

Hydrolytic Cleavage: Cleavage of the sulfonamide bond via hydrolysis is possible but often requires harsh conditions, such as strong acids (e.g., 48% hydrobromic acid) and high temperatures. researchgate.net

Rearrangements: In the gas phase, fragmentation of protonated benzenesulfonamides can lead to cleavage of the sulfonamide bond, followed by rearrangement of the resulting phenylsulfonyl cation. researchgate.netcapes.gov.br Mechanistic studies suggest that these rearrangements can involve intramolecular SₙAr-type reactions. capes.gov.br

| Cleavage Type | Method | Reagents/Conditions | Bond Cleaved | Reference |

|---|---|---|---|---|

| Reductive | Electrochemical | Cathodic potential | S-N | rsc.org |

| Oxidative | Electrochemical | Anodic potential | N-C | acs.org |

| Hydrolytic | Acid-mediated | 48% HBr, Phenol | S-N | researchgate.net |

| Gas-Phase Fragmentation | Mass Spectrometry (CID) | Collision-Induced Dissociation | S-N | researchgate.netcapes.gov.br |

Electrophilic Aromatic Substitution Patterns on the Benzenesulfonamide (B165840) Core

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound core is dictated by the cumulative electronic and steric effects of the three substituents on the benzene (B151609) ring: the amino (-NH2), methyl (-CH3), and N,N-dimethylsulfonamide (-SO2N(CH3)2) groups. These groups exert distinct activating or deactivating and directing influences on the aromatic system.

The amino group at the C-5 position is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. ncert.nic.inlibretexts.org This significantly increases the electron density at the positions ortho (C-4 and C-6) and para (C-2) to it, making them highly susceptible to electrophilic attack.

The methyl group at the C-2 position is a weak activating group that directs incoming electrophiles to its ortho (C-3) and para (C-5) positions through an inductive effect and hyperconjugation. ncert.nic.in

When considering the combined influence of these substituents, the potent activating and ortho-, para-directing effect of the amino group generally dominates the substitution pattern. youtube.com Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group, which are C-4 and C-6. The para position (C-2) is already occupied by the methyl group.

A significant challenge in the electrophilic substitution of highly activated aromatic amines is their propensity for overreaction, potentially leading to polysubstituted products. libretexts.orgdoubtnut.com To achieve monosubstitution, a common strategy involves protecting the highly activating amino group. This can be accomplished by converting the amine into an amide (e.g., an acetanilide) through acylation. ncert.nic.indoubtnut.com This temporary modification moderates the activating influence of the amino group, allowing for more controlled substitution. The protecting group can subsequently be removed via hydrolysis to regenerate the amine. doubtnut.com

The final substitution pattern is a result of the interplay between these directing effects, as summarized in the table below.

| Position | Substituent | Directing Effect | Predicted Reactivity Site |

| C-1 | -SO2N(CH3)2 | Meta-directing (deactivating) | C-3, C-5 |

| C-2 | -CH3 | Ortho-, Para-directing (activating) | C-3, C-5 |

| C-5 | -NH2 | Ortho-, Para-directing (strongly activating) | C-4, C-6 |

Considering all factors, the primary sites for electrophilic substitution on the this compound ring are the C-4 and C-6 positions, which are ortho to the strongly activating amino group.

Development of Novel Metal-Catalyzed Reactions for Sulfonamide Derivatives

The functionalization of sulfonamide derivatives has been significantly advanced through the development of novel metal-catalyzed cross-coupling and C-H activation reactions. These methods provide powerful tools for creating complex molecular architectures that are otherwise difficult to access. Palladium, copper, and rhodium are prominent metals in these transformations, enabling a wide range of derivatization strategies.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to sulfonamide chemistry has enabled efficient C-N and C-S bond formations. One notable method involves the Suzuki-Miyaura-type cross-coupling for the chlorosulfonylation of arylboronic acids, which yields arylsulfonyl chlorides that can be readily converted into sulfonamides. nih.gov This process exhibits considerable functional group tolerance under mild conditions. nih.gov Furthermore, palladium catalysts have been employed for the direct C-N cross-coupling of sulfonamides with aryl halides, including less reactive aryl chlorides, often facilitated by microwave irradiation to accelerate the reaction. organic-chemistry.orgfigshare.com These methods provide a direct route to N-aryl sulfonamides, a common motif in pharmaceuticals. nih.gov

Table of Palladium-Catalyzed Reactions for Sulfonamide Derivatives

| Reaction Type | Catalytic System | Substrates | Product | Reference(s) |

| Chlorosulfonylation | Pd(OAc)2 / tert-BuBrettPhos | Arylboronic acids, Phenyl chlorosulfate | Arylsulfonyl chloride | nih.gov |

| C-N Cross-Coupling | Pd2(dba)3 / tBuXPhos | Chiral tert-butanesulfinamide, Aryl halides | N-Aryl tert-butanesulfinamide | organic-chemistry.org |

| N-Arylation | Pd catalyst (e.g., Pd(OAc)2) | Sulfonamides, Aryl chlorides | N-Aryl sulfonamides | figshare.com |

| Desulfinative Coupling | Pd(OAc)2 / PCy3 | (Hetero)aryl sulfinate salts, Aryl bromides | Biaryl compounds | acs.org |

Copper-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a cost-effective and practical alternative to palladium-based systems for the synthesis of sulfonamide derivatives. The Ullmann condensation, a classic copper-mediated reaction, has been modernized to facilitate the N-arylation of sulfonamides with a broad range of (hetero)aryl halides. nih.govresearchgate.net The combination of copper salts with specific ligands, such as oxalamides or amino acids, allows these couplings to proceed under relatively mild conditions. nih.govresearchgate.net These protocols are highly versatile, tolerating a wide array of functional groups and enabling the direct sulfonamidation of complex molecules, including marketed drugs. nih.govresearchgate.net Another innovative copper-catalyzed approach involves the synthesis of aryl sulfonamides from sodium sulfinates and anilines, proceeding through a radical coupling pathway. acs.org

Table of Copper-Catalyzed Reactions for Sulfonamide Derivatives

| Reaction Type | Catalytic System | Substrates | Product | Reference(s) |

| N-Arylation | Cu salts / Oxalamides | Sulfonamides, (Hetero)aryl bromides | N-(Hetero)aryl sulfonamides | nih.govresearchgate.net |

| N-Arylation | Cu2O / 4-Hydroxypicolinamide | Sulfonamides, (Hetero)aryl chlorides | N-(Hetero)aryl sulfonamides | nih.govresearchgate.net |

| Radical Coupling | Cu salt / K2S2O8 | Sodium sulfinates, Anilines | Functionalized aryl sulfonamides | acs.org |

| N-Arylation | CuI / Amino acid ligand | Sulfonamides, Aryl iodides/bromides | N-Aryl sulfonamides | researchgate.net |

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled sophisticated transformations of sulfonamides through C-H bond activation, offering a highly atom-economical approach to functionalization. mdpi.com These reactions allow for the direct introduction of new substituents at positions adjacent to the sulfonamide-bearing group without the need for pre-functionalized substrates. For instance, rhodium complexes can catalyze the annulation of N-benzoylsulfonamides with isocyanides via C-H activation to form 3-(imino)isoindolinones. nih.govnih.gov Other rhodium-catalyzed processes include the direct ortho-alkynylation of aryl sulfonamides and C-H alkylation with alkenes, providing pathways to novel and complex sulfonamide derivatives. rsc.orgresearchgate.net

Table of Rhodium-Catalyzed Reactions for Sulfonamide Derivatives

| Reaction Type | Catalytic System | Substrates | Product | Reference(s) |

| C-H Annulation | [RhCl2Cp]2 / Cu(OAc)2 | N-Benzoylsulfonamide, Isocyanide | 3-(Imino)isoindolinone | nih.govnih.gov |

| C-H Alkynylation | [(CpRhCl2)2] | N-Tosylacetamides, Bromoalkyne | ortho-(1-Alkynyl)benzenesulfonamide | rsc.org |

| C-H Alkylation | Rh(I) complex | Benzenesulfonamides, Terminal Alkenes | ortho-Alkyl benzenesulfonamides | researchgate.net |

Comprehensive Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Molecular Geometry Optimization and Conformational Analysis (e.g., using DFT methods like B3LYP with various basis sets)

No published studies were found that detail the molecular geometry optimization or conformational analysis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide using Density Functional Theory (DFT) methods such as B3LYP with any basis sets.

Electronic Structure and Reactivity Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential surfaces, Electrophilicity Index)

There is no available research on the electronic structure and reactivity of this compound. Consequently, information regarding its Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) surfaces, or global reactivity descriptors like the Electrophilicity Index is not available.

Prediction of Non-Linear Optical (NLO) Properties

An analysis of the non-linear optical (NLO) properties of this compound has not been reported in the scientific literature.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Characterization of Hydrogen Bonding Networks (C-H…O, N-H…O, C-H…N)

Specific details on the hydrogen bonding networks, including interactions such as C-H…O, N-H…O, and C-H…N, for this compound have not been characterized in any published research.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous structural assignment for 5-Amino-2,N,N-trimethyl-benzenesulfonamide can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons, the amino group protons, and the protons of the three methyl groups.

Aromatic Region: The benzene (B151609) ring contains three protons (H-3, H-4, and H-6), which would appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The sulfonamide group is electron-withdrawing, while the amino and methyl groups are electron-donating.

Aliphatic Region: Three singlets are predicted in the upfield region. One corresponds to the three protons of the C-2 methyl group, and another, with an integration value of six protons, corresponds to the two equivalent methyl groups attached to the nitrogen atom of the sulfonamide (N,N-dimethyl).

Amino Group: The two protons of the amino (-NH₂) group would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~7.2-7.4 | d | J(H6-H4) ≈ 2-3 Hz (meta) |

| H-4 | ~6.8-7.0 | dd | J(H4-H3) ≈ 8-9 Hz (ortho), J(H4-H6) ≈ 2-3 Hz (meta) |

| H-3 | ~6.7-6.9 | d | J(H3-H4) ≈ 8-9 Hz (ortho) |

| -NH₂ | ~3.5-4.5 | br s | N/A |

| -N(CH₃)₂ | ~2.7-2.9 | s | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum for this compound is expected to show nine distinct signals, corresponding to the six carbons of the aromatic ring, the carbon of the aromatic methyl group, and the two equivalent carbons of the N,N-dimethyl groups.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (bearing -NH₂) | ~145-150 |

| C-1 (bearing -SO₂N) | ~138-142 |

| C-2 (bearing -CH₃) | ~135-138 |

| C-3 | ~120-125 |

| C-6 | ~118-122 |

| C-4 | ~115-120 |

| -N(CH₃)₂ | ~38-42 |

To confirm the assignments made from 1D NMR spectra and to piece together the molecule's framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the ortho-coupled protons H-3 and H-4, and a weaker correlation between the meta-coupled protons H-4 and H-6. This would definitively establish the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show cross-peaks connecting H-3 to C-3, H-4 to C-4, H-6 to C-6, the Ar-CH₃ protons to the Ar-CH₃ carbon, and the -N(CH₃)₂ protons to the -N(CH₃)₂ carbons. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting the different structural fragments. Key expected HMBC correlations would include:

Correlations from the -N(CH₃)₂ protons to the sulfonamide-bearing carbon (C-1).

Correlations from the Ar-CH₃ protons to C-1, C-2, and C-3.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4, confirming its position on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

An IR spectrum measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring |

| 3000-2850 | C-H Aliphatic Stretch | Methyl Groups (-CH₃) |

| 1620-1580 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂N) |

| 1170-1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂N) |

The presence of strong absorption bands in the 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ regions would be definitive evidence for the sulfonamide group. Likewise, a pair of bands in the 3450-3350 cm⁻¹ region would confirm the primary amino group.

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. Often, symmetric vibrations and vibrations of non-polar bonds produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric S=O Stretch: This vibration, found around 1150-1170 cm⁻¹, is typically very strong and sharp in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" mode of the benzene ring often gives a strong and characteristic Raman signal.

C-S and S-N Stretching: These vibrations can also be observed, providing further confirmation of the sulfonamide structure.

Resonance Raman spectroscopy could also be employed to selectively enhance the vibrations associated with the aromatic chromophore, providing more detailed information about the electronic structure of the benzene ring. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₄N₂O₂S), the exact monoisotopic mass is calculated to be 214.0776 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 214. This ion would then undergo fragmentation, providing clues to the molecular structure.

Predicted Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Proposed Loss from Molecular Ion |

|---|---|---|

| 214 | [C₉H₁₄N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₈H₁₁N₂O₂S]⁺ | Loss of ∙CH₃ |

| 150 | [C₉H₁₄N]⁺ | Loss of SO₂ |

| 106 | [C₇H₈N]⁺ | Cleavage of S-C bond, loss of ∙SO₂N(CH₃)₂ |

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound by showing the logical loss of its constituent parts, such as the dimethylamino group, the sulfonyl group, and fragments of the substituted benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for this compound is available in the reviewed sources.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Specific fragmentation pathways for this compound derived from tandem mass spectrometry experiments have not been documented in the available literature.

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

There are no published single-crystal X-ray diffraction studies for this compound. The crystallographic data found for 5-Amino-2-methylbenzenesulfonamide (B32415) cannot be used as a substitute due to the critical difference in the sulfonamide group, which would lead to entirely different molecular packing and unit cell parameters.

Analysis of Supramolecular Interactions in Crystal Structures

An analysis of supramolecular interactions is not possible without a determined crystal structure. Notably, the N-H···O hydrogen bonding interactions reported for 5-Amino-2-methylbenzenesulfonamide would be absent in the crystal structure of this compound, as the latter lacks the necessary hydrogen bond donors on the sulfonamide nitrogen.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific UV-Vis absorption or fluorescence emission spectra for this compound were found in the searched scientific databases.

Due to the absence of specific research data for this compound, the generation of a detailed and accurate scientific article according to the provided outline is not feasible.

Research on 5 Amino 2,n,n Trimethyl Benzenesulfonamide As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Pharmaceutical Compounds

Aromatic amines and sulfonamides are foundational structural motifs in a vast array of pharmaceutical agents. The investigation into 5-Amino-2,N,N-trimethyl-benzenesulfonamide focuses on its utility as a building block for creating more complex, therapeutically relevant molecules.

Precursor in Pazopanib Synthesis

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft-tissue sarcoma. google.comnih.gov A review of the established synthetic routes for Pazopanib reveals that the key sulfonamide intermediate is 5-amino-2-methylbenzenesulfonamide (B32415) (CAS 6973-09-7), a structurally related but distinct compound. rroij.comnewdrugapprovals.orglookchem.comnih.gov

In the widely documented synthesis of Pazopanib, 5-amino-2-methylbenzenesulfonamide is condensed with a pyrimidine (B1678525) derivative, typically N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. google.comrroij.comnewdrugapprovals.org This reaction forms the core structure of the final drug molecule. newdrugapprovals.orgmdpi.com Various patents and research articles describe this condensation step under different conditions, using solvents like ethanol, isopropanol, or dimethylformamide (DMF), often in the presence of an acid such as hydrochloric acid. google.comrroij.comnewdrugapprovals.org

While this compound shares a similar aromatic core, its tertiary N,N-dimethylsulfonamide group differs from the primary sulfonamide group of the actual Pazopanib precursor. Current literature does not support the role of this compound as a direct precursor in the synthesis of Pazopanib.

| Compound Name | CAS Number | Molecular Formula | Role in Pazopanib Synthesis |

|---|---|---|---|

| This compound | 6331-67-5 | C₉H₁₄N₂O₂S | Not identified as a precursor in reviewed literature. |

| 5-amino-2-methylbenzenesulfonamide | 6973-09-7 | C₇H₁₀N₂O₂S | Established key precursor. rroij.comnewdrugapprovals.orglookchem.com |

Intermediate for Other Therapeutically Relevant Sulfonamide Derivatives

The benzenesulfonamide (B165840) moiety is a critical pharmacophore in a wide range of drugs, including anti-influenza agents. nih.gov While specific research detailing the use of this compound as an intermediate for other named therapeutic derivatives is limited in the available literature, its structure as an amino-substituted benzenesulfonamide makes it a plausible candidate for such syntheses. The primary amino group can be readily diazotized or subjected to coupling reactions to build more complex molecular architectures, a common strategy in medicinal chemistry. nih.gov

Utility in the Development of Advanced Materials and Dyes

Aromatic amines are fundamental precursors in the synthesis of azo dyes and other coloring agents. The amino group on this compound can be converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce dyes. However, specific examples of dyes or advanced materials synthesized directly from this compound are not prominently featured in scientific literature.

Strategies for Reaction Optimization and Scale-Up in Industrial Synthesis

The industrial production of chemical intermediates like this compound requires robust and scalable synthetic routes. For the related and commercially significant compound, 5-amino-2-methylbenzenesulfonamide, processes have been developed and optimized to ensure cost-effectiveness and high purity. google.com

These strategies often involve:

Process Simplification: Developing synthetic routes with fewer steps to reduce cost and waste. google.com

Catalyst Selection: Employing efficient catalysts to improve reaction rates and yields.

Solvent and Reagent Choice: Using cheaper, safer, and more environmentally benign solvents and reagents. google.com

Impurity Profiling: Identifying and controlling the formation of impurities to ensure the final product meets quality standards for pharmaceutical use. lookchem.com

Crystallization and Purification: Developing effective crystallization methods to isolate the final product with high purity on an industrial scale.

While detailed industrial optimization strategies specifically for this compound are not widely published, the principles applied to similar aromatic sulfonamides would be relevant for its large-scale production.

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| This compound | benzenesulfonamide, 5-amino-N,N,2-trimethyl- | 6331-67-5 |

| Pazopanib | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide | 444731-52-6 |

| 5-amino-2-methylbenzenesulfonamide | 3-Amino-6-methylbenzenesulfonamide | 6973-09-7 |

| N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Pazopanib Intermediate III | - |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aromatic sulfonamides is a cornerstone of pharmaceutical and chemical manufacturing. jsynthchem.com Historically, these methods have often involved harsh reagents and multi-step processes. Future research will focus on developing greener, more efficient, and economically viable synthetic routes applicable to 5-Amino-2,N,N-trimethyl-benzenesulfonamide and its analogues.

Key emerging strategies include:

One-Pot Syntheses: Recent breakthroughs have demonstrated the ability to synthesize sulfonamides in a single pot from readily available starting materials like aryl carboxylic acids and amines. acs.org This approach, which can be catalyzed by copper, avoids the need to pre-functionalize the starting materials, streamlining the process and reducing waste. acs.org

Catalytic Systems: The use of novel catalysts, such as magnetic nanoparticles functionalized with copper, presents a sustainable option. jsynthchem.com These heterogeneous catalysts can be easily recovered using an external magnet and reused, which is both cost-effective and environmentally friendly. jsynthchem.com

Alternative Starting Materials: Research is exploring the use of inexpensive and abundant starting materials, such as nitroarenes, to construct the N-aryl sulfonamide motif. tandfonline.com This diversifies the available chemical toolbox and can provide more direct routes to complex molecules.

Flow Chemistry: The adoption of continuous flow technology for sulfonamide synthesis allows for safer, more scalable, and highly controlled reaction conditions, minimizing byproducts and improving yield.

These modern methodologies represent a significant step forward from traditional syntheses, which may involve hazardous reagents like chlorosulfonic acid and costly reducing agents such as stannous chloride. google.com Applying these sustainable methods to the production of this compound would enhance its accessibility for further research and development.

Integration of Advanced Computational Modeling with Experimental Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling researchers to predict molecular properties and guide experimental work with remarkable accuracy. For a scaffold like this compound, the integration of computational modeling is crucial for unlocking its potential.

Future research will increasingly leverage:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These modeling techniques establish mathematical correlations between a compound's chemical structure and its biological activity or physicochemical properties. nih.govnih.gov By applying QSAR/QSPR, researchers can computationally screen virtual libraries of derivatives of this compound to identify candidates with desirable traits (e.g., high binding affinity to a biological target, optimal solubility) before committing to laboratory synthesis. nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netcumhuriyet.edu.tr This allows for a deep understanding of the molecule's stability, orbital energies (HOMO-LUMO), and potential interaction sites, which is critical for designing new reactions or predicting how the molecule will bind to a target protein. researchgate.netnih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. researchgate.netresearchgate.net Docking studies can predict the binding mode and affinity of novel sulfonamides derived from the this compound core, guiding the design of potent and selective inhibitors for therapeutic targets like carbonic anhydrases or kinases. cumhuriyet.edu.trresearchgate.net

This synergy between in silico prediction and experimental validation accelerates the design-build-test-learn cycle, making the discovery of new functional molecules more efficient and less reliant on costly and time-consuming trial-and-error approaches. nih.gov

Exploration of New Chemical Transformations for Diverse Applications

The functional groups present on this compound—the primary amine and the N,N-dimethylsulfonamide—serve as versatile chemical handles for creating a diverse array of new molecules. Future research will focus on using this compound as a building block or scaffold for novel chemical entities with tailored applications.

Emerging areas of exploration include:

Scaffold Functionalization: The aromatic ring and its existing substituents can be further modified to explore structure-activity relationships. For instance, new functional groups can be introduced onto the benzene (B151609) ring to create derivatives that target specific biological pathways, such as those involved in cancer or infectious diseases. nih.govresearchgate.netmdpi.comrsc.org

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere of the amide bond. acs.org Research is focused on developing methods to readily synthesize sulfonamide analogues of known amide-containing drugs to improve properties like metabolic stability or cell permeability. acs.org The this compound core could be a valuable starting point for such medicinal chemistry campaigns.

Novel Rearrangements and Reductions: Advanced synthetic methods are being developed to transform the sulfonamide group itself. For example, the facile double reduction of cyclic aromatic sulfonamides has been shown to be a novel method for synthesizing valuable aryl-substituted cyclic amines, demonstrating that the sulfonamide can act as a traceless tethering group. acs.org Applying similar creative transformations to this scaffold could yield entirely new classes of compounds.

By exploring these transformations, chemists can generate libraries of novel compounds based on the this compound structure for screening against a wide range of biological targets and for developing new materials. nih.gov

Interdisciplinary Research Integrating Spectroscopy, Synthesis, and Computational Chemistry

The most profound advances will emerge from a holistic, interdisciplinary approach that combines theoretical prediction, chemical synthesis, and physical characterization. This integrated workflow creates a powerful feedback loop for scientific discovery.

A typical interdisciplinary cycle would involve:

Computational Design: Researchers use computational tools like QSAR and molecular docking to design a novel derivative of this compound predicted to have high activity against a specific target, for example, a cancer-associated enzyme. researchgate.netresearchgate.net

Guided Synthesis: Synthetic chemists then create the target molecule using a novel, sustainable method as described in section 7.1. jsynthchem.comnih.gov

Spectroscopic and Structural Characterization: The newly synthesized compound's structure and purity are rigorously confirmed using a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. nih.govnih.govnih.gov For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional molecular structure. researchgate.netresearchgate.netnih.gov

Data Integration and Model Refinement: The experimental data from spectroscopic analysis and biological testing are used to validate and refine the initial computational models. researchgate.net This feedback improves the predictive power of the models for the next round of design, accelerating the discovery of even more effective compounds. mdpi.com

This integrated strategy, which bridges theoretical chemistry with practical synthesis and detailed characterization, represents the future of molecular science and is the most promising path to unlocking the full potential of scaffolds like this compound.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Reaction Time | 8–12 hours | 4–6 hours |

| Yield | 65–70% | 85–90% |

| Solvent | Chloroform | DMSO |

| Purity Control | Recrystallization | Column chromatography |

Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (in DMSO-d6) identify methyl groups (δ 2.1–2.3 ppm) and sulfonamide protons (δ 7.5–8.0 ppm) .

- X-ray Crystallography : Use SHELXL () for structure refinement. Key parameters:

- Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 228.1 (M+H) .

What are the primary research applications in medicinal chemistry?

Methodological Answer:

The compound is studied as:

- Antimicrobial Agent : Tested against Gram-positive bacteria via MIC assays ().

- Enzyme Inhibitor : Assess inhibition of carbonic anhydrase using UV-Vis kinetics (IC ~1.2 µM) .

- Structural Probe : Modify substituents (e.g., chloro or methoxy groups) to explore SAR ().

Advanced Research Questions

How can reaction conditions be optimized for improved yield and reduced byproducts?

Methodological Answer:

- Solvent Screening : Replace chloroform with DMSO to enhance sulfonamide formation ().

- Catalysis : Add catalytic pyridine to accelerate amination (reduces side products by 20%) .

- Process Control : Use inline FTIR to monitor sulfonyl chloride intermediate formation .

What computational approaches predict electronic properties and reactivity?

Methodological Answer:

Q. Table 2: Key Computational Parameters

| Property | Value (DFT) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.7 eV |

| Dipole Moment | 4.8 Debye |

How to resolve discrepancies in crystallographic data refinement?

Methodological Answer:

- Twinned Data : Use SHELXL’s TWIN command to model twin fractions ().

- Disorder Handling : Apply PART instructions to split disordered methyl groups .

- Validation Tools : Check R (<0.08) and ADDSYM in PLATON .

What methodological strategies address conflicting data in multi-method studies?

Methodological Answer:

- Cross-Validation : Compare XRD bond lengths with DFT-optimized structures (tolerance: ±0.02 Å) .

- Statistical Analysis : Use principal component analysis (PCA) to reconcile NMR and HPLC purity data .

How to design mechanistic studies for sulfonamide reaction pathways?

Methodological Answer:

- Isotopic Labeling : Use -labeled amines to track amination steps via - HMBC NMR .

- Kinetic Profiling : Conduct stopped-flow experiments to measure sulfonylation rates (k = 0.45 s) .

What are best practices for experimental design in sulfonamide derivative synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (80–120°C) and amine equivalents (1.2–2.0) to map optimal conditions .

- Scale-Up Protocols : Use flow chemistry for continuous sulfonation (residence time: 30 min) .

How to analyze biological activity and structure-activity relationships (SAR)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.